molecular formula C22H24N4O4S B2588556 Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate CAS No. 1706017-23-3

Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate

Cat. No.: B2588556
CAS No.: 1706017-23-3
M. Wt: 440.52
InChI Key: ZGIVVTPGOSNOAS-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to Benzyl carbamate derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, research conducted by Khalid et al. (2016) on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Khalid et al., 2016).

Catalysis in Organic Synthesis

Benzyl carbamate derivatives have also shown promise in catalysis for organic synthesis. Zhang et al. (2006) demonstrated that Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates could efficiently produce piperidine derivatives. This method could be used for synthesizing various nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry (Zhang et al., 2006).

Electrochemical and Electrochromic Properties

The introduction of different acceptor groups and copolymerization significantly affects the electrochemical and electrochromic properties of related compounds. Hu et al. (2013) synthesized donor–acceptor type monomers that show promising electrochemical activity. Such properties are crucial for applications in electrochromic devices and sensors (Hu et al., 2013).

Tuberculosis Treatment

Compounds with similar structural features have been explored as potential treatments for tuberculosis. Jeankumar et al. (2013) designed and synthesized a series of compounds that showed promising activity against Mycobacterium tuberculosis, highlighting their potential application in developing new antituberculosis drugs (Jeankumar et al., 2013).

Properties

IUPAC Name

benzyl N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c27-20(12-23-22(28)29-14-16-5-2-1-3-6-16)26-9-4-7-17(13-26)11-19-24-21(25-30-19)18-8-10-31-15-18/h1-3,5-6,8,10,15,17H,4,7,9,11-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIVVTPGOSNOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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